N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFUZBNBPLKTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₆H₁₄BrN₃O₃S₃
- Molecular Weight : 472.4 g/mol
- CAS Number : 1103324-85-1
The compound primarily interacts with biological targets through the inhibition of specific enzymes related to critical metabolic pathways. Notably, it has been shown to inhibit the DprE1 enzyme, which is essential for the biosynthesis of arabinogalactan, a vital component of the Mycobacterium tuberculosis cell wall. The inhibition of this enzyme disrupts the growth of the bacterium, indicating potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 suggests a targeted approach in treating tuberculosis and possibly other bacterial infections .
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical for cancer treatment .
Case Studies and Research Findings
Scientific Research Applications
Anti-inflammatory Activity
N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has been investigated for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammatory processes. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Its structure allows it to interact with microbial enzymes, inhibiting their function and leading to bacterial cell death. Studies have reported that derivatives of thiazole and pyrrole exhibit enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Inflammatory Models :
- Antibacterial Efficacy Trials :
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the benzothiazole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing environment.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, aryl boronic acid | Aryl-substituted benzothiazole derivative | High regioselectivity observed. |
| Buchwald-Hartwig Amination | Pd/Cu catalyst, amine | Amino-substituted benzothiazole | Yields depend on steric hindrance. |
Mechanism : The bromine undergoes oxidative addition with palladium(0), followed by transmetallation with a boronic acid or coupling with an amine. Reductive elimination forms the C–C or C–N bond.
Sulfonamide Group Reactivity
The thiophene sulfonyl group participates in displacement and hydrolysis reactions.
Hydrolysis Under Acidic or Basic Conditions
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄ (concentrated) | Thiophene-2-sulfonic acid + pyrrolidine amine | Precursor for sulfonic acid derivatives. |
| NaOH (aqueous) | Thiophene-2-sulfonate salt | Intermediate in salt formation. |
Key Insight : The sulfonamide’s stability under physiological pH (5–8) makes it suitable for prodrug formulations.
Amide Bond Transformations
The pyrrolidine carboxamide group is susceptible to hydrolysis and condensation.
Acid/Base-Catalyzed Hydrolysis
| Conditions | Product | Yield (%) |
|---|---|---|
| HCl (6M), reflux | Pyrrolidine-2-carboxylic acid + amine | 60–75 |
| NaOH (1M), 80°C | Sodium carboxylate + ammonia | 50–65 |
Mechanism : Protonation of the amide oxygen facilitates nucleophilic attack by water, cleaving the C–N bond.
Condensation with Aldehydes
| Reagent | Product | Application |
|---|---|---|
| Formaldehyde (HCHO) | Schiff base derivatives | Enhanced metal-chelating properties . |
Pyrrolidine Ring Functionalization
The pyrrolidine moiety undergoes ring-opening and substitution.
Ring-Opening via Oxidation
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | Succinimide derivative | High for tertiary amines. |
| Ozone (O₃) | Dicarbonyl compound | Requires low temperatures . |
Thiophene Sulfonyl Group Reactivity
The thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the 5-position.
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitrothiophene sulfonamide |
| Bromination | Br₂/FeCl₃ | 5-bromothiophene sulfonamide |
Theoretical Insight : DFT calculations suggest the 5-position is most electrophilic due to sulfonyl group electron withdrawal .
Biological Interactions and Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets inform its synthetic modifications:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of analogous compounds:
Key Research Findings
- Anti-inflammatory and Analgesic Activity : Compound 43, lacking the bromine substituent but featuring a 4-nitrophenyl sulfonyl group, demonstrated potent anti-inflammatory activity with a low ulcerogenic index (0.89 vs. 1.0 for indomethacin). This suggests sulfonyl groups enhance activity while reducing gastrointestinal toxicity .
- Substituent Effects : The 6-bromo group in the target compound likely increases steric bulk and electron-withdrawing effects compared to 6-methoxy (electron-donating) in the analog from . This may alter receptor binding or metabolic pathways .
- Sulfonyl Group Impact : The thiophene-2-sulfonyl group in the target compound may offer better metabolic stability than the nitro group in compound 43, which could participate in redox reactions .
Molecular Docking Insights
Compound 43 showed excellent receptor interactions in docking studies, attributed to the (S)-pyrrolidine configuration and nitro group’s hydrogen-bonding capacity. The target compound’s bromine and thiophene sulfonyl groups may similarly enhance hydrophobic interactions or π-stacking in binding pockets .
Q & A
(Basic) What are the recommended synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis involves multi-step strategies focusing on:
- Step 1: Preparation of the 6-bromobenzo[d]thiazol-2-amine precursor via bromination of benzo[d]thiazole derivatives (e.g., using NBS or Br₂ in DMF) .
- Step 2: Coupling the thiophen-2-ylsulfonyl group to pyrrolidine-2-carboxamide. Sulfonylation can be achieved using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine .
- Step 3: Final assembly via amide bond formation between the bromobenzo-thiazole and sulfonylated pyrrolidine. Carbodiimide coupling agents (e.g., EDC/HOBt) are effective for this step .
Key Intermediates: - 6-Bromobenzo[d]thiazol-2-amine (critical for regioselective bromination) .
- 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid (ensures proper sulfonyl group orientation) .
(Basic) How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement to resolve absolute configuration, especially for the sulfonylated pyrrolidine moiety. High-resolution data (≤1.0 Å) is recommended to address potential twinning or disorder .
- NMR Spectroscopy:
- LC-MS: Use electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺) and assess purity (>95%) .
(Basic) What initial biological screening assays are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin .
- Cytotoxicity: Screen against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare IC₅₀ values with reference compounds (e.g., doxorubicin) .
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of EGFR kinase activity at 10 µM .
(Advanced) How can conflicting data between NMR and X-ray crystallography be resolved during structural validation?
Methodological Answer:
- SHELXL Refinement: Re-analyze crystallographic data with SHELXL-2018, focusing on thermal displacement parameters to detect disorder in the thiophene sulfonyl group .
- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts with experimental data to identify discrepancies .
- Dynamic NMR: Perform variable-temperature ¹H NMR (25–80°C) to assess conformational flexibility in solution that may explain crystallographic rigidity .
(Advanced) What strategies optimize the cyclization step in the synthesis to improve yield and purity?
Methodological Answer:
- Cyclization Conditions: Use iodine (1.2 equiv) and triethylamine (3 equiv) in DMF at 80°C for 30 minutes. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 150 W, 100°C, 10 min) while maintaining yields >85% .
- Workup Protocol: Quench with Na₂S₂O₃ to remove excess iodine, followed by column chromatography (silica gel, gradient elution) to isolate the product .
(Advanced) How to design experiments to elucidate the mechanism of action in observed bioactivity?
Methodological Answer:
- Target Identification: Perform affinity chromatography using the compound immobilized on sepharose beads. Elute bound proteins for identification via LC-MS/MS .
- Molecular Docking: Use AutoDock Vina to model interactions with potential targets (e.g., kinase ATP-binding pockets). Prioritize residues within 4 Å of the bromobenzo-thiazole moiety .
- Cellular Pathway Analysis: Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
